N,4-dimethyl-N-[(1E)-3,4,4-trichloro-2-nitro-1-phenylsulfanylbuta-1,3-dienyl]cyclohexan-1-amine
Overview
Description
N,4-dimethyl-N-[(1E)-3,4,4-trichloro-2-nitro-1-phenylsulfanylbuta-1,3-dienyl]cyclohexan-1-amine is a complex organic compound with a unique structure that includes multiple functional groups such as nitro, phenylsulfanyl, and trichloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethyl-N-[(1E)-3,4,4-trichloro-2-nitro-1-phenylsulfanylbuta-1,3-dienyl]cyclohexan-1-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclohexan-1-amine backbone: This can be achieved through the reduction of cyclohexanone using a reducing agent such as sodium borohydride.
Introduction of the dimethylamino group: This step involves the alkylation of the amine group with dimethyl sulfate or a similar alkylating agent.
Formation of the buta-1,3-dienyl moiety: This can be synthesized through a series of reactions involving the condensation of appropriate aldehydes and ketones.
Introduction of the trichloro and nitro groups: These groups can be introduced through electrophilic aromatic substitution reactions using reagents such as trichloromethyl nitrite.
Attachment of the phenylsulfanyl group: This step involves the nucleophilic substitution of a suitable phenylsulfanyl precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N,4-dimethyl-N-[(1E)-3,4,4-trichloro-2-nitro-1-phenylsulfanylbuta-1,3-dienyl]cyclohexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trichloro and phenylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as thiols or amines.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylsulfanyl or trichloro derivatives.
Scientific Research Applications
N,4-dimethyl-N-[(1E)-3,4,4-trichloro-2-nitro-1-phenylsulfanylbuta-1,3-dienyl]cyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the effects of nitro and phenylsulfanyl groups on biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N,4-dimethyl-N-[(1E)-3,4,4-trichloro-2-nitro-1-phenylsulfanylbuta-1,3-dienyl]cyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the phenylsulfanyl group can interact with thiol-containing proteins. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylcyclohexanamine: Similar backbone structure but lacks the complex substituents.
N,N-dimethyl-1-phenylsulfanylcyclohexanamine: Contains the phenylsulfanyl group but lacks the nitro and trichloro groups.
N,N-dimethyl-1-nitrocyclohexanamine: Contains the nitro group but lacks the phenylsulfanyl and trichloro groups.
Uniqueness
N,4-dimethyl-N-[(1E)-3,4,4-trichloro-2-nitro-1-phenylsulfanylbuta-1,3-dienyl]cyclohexan-1-amine is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
N,4-dimethyl-N-[(1E)-3,4,4-trichloro-2-nitro-1-phenylsulfanylbuta-1,3-dienyl]cyclohexan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl3N2O2S/c1-12-8-10-13(11-9-12)22(2)18(26-14-6-4-3-5-7-14)16(23(24)25)15(19)17(20)21/h3-7,12-13H,8-11H2,1-2H3/b18-16+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NILFTICYYUXDCZ-FBMGVBCBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])SC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(CC1)N(C)/C(=C(/C(=C(Cl)Cl)Cl)\[N+](=O)[O-])/SC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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